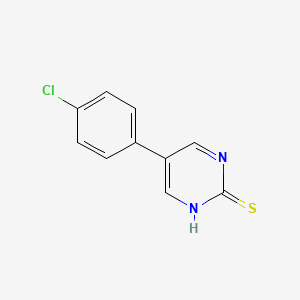

4-((4-Chlorophenyl)thio)piperidine

Übersicht

Beschreibung

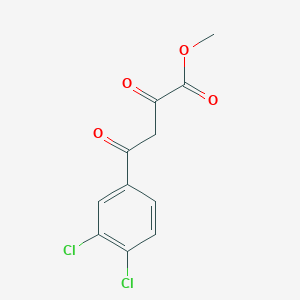

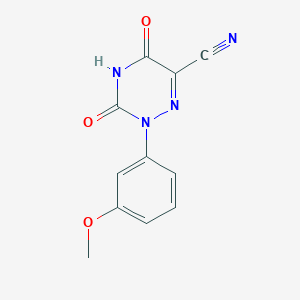

“4-((4-Chlorophenyl)thio)piperidine” is a chemical compound with the molecular formula C11H14ClNS1. It has an average mass of 227.754 Da and a monoisotopic mass of 227.053543 Da1. This compound is not intended for human or veterinary use and is primarily used for research2.

Synthesis Analysis

While specific synthesis methods for “4-((4-Chlorophenyl)thio)piperidine” are not readily available, piperazine derivatives, which are structurally similar, have been synthesized through various methods. These include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing an amino group3.Molecular Structure Analysis

The molecular structure of “4-((4-Chlorophenyl)thio)piperidine” consists of a piperidine ring (a six-membered ring with one nitrogen atom and five carbon atoms) attached to a 4-chlorophenyl group via a sulfur atom1. The presence of the sulfur atom indicates that this compound is a thioether.

Chemical Reactions Analysis

Specific chemical reactions involving “4-((4-Chlorophenyl)thio)piperidine” are not readily available. However, piperidine derivatives are known to participate in a variety of chemical reactions, including those involving nucleophilic substitution and ring-opening reactions.Physical And Chemical Properties Analysis

The physical and chemical properties of “4-((4-Chlorophenyl)thio)piperidine” are not readily available. However, it is known that the compound has a molecular weight of 227.75 g/mol2.Wissenschaftliche Forschungsanwendungen

Application Summary

“4-((4-Chlorophenyl)thio)piperidine” and its derivatives have been synthesized and tested as potential analgesic compounds . They have also been evaluated for their effect on hypotensive activity .

Methods of Application

A new series of 4-(4 -chlorophenyl)-4-hydroxypiperidine derivatives, substituted at nitrogen, were synthesized . The derivatives were synthesized by reacting 1 mol of 4-(4 -chlorophenyl)-4-hydroxypiperidine with the corresponding substituted phenacyl halide in ethanol under reflux .

Results or Outcomes

The results showed that all the derivatives exhibit significant analgesic activity in male Wistar rats at a dose of 50mg/kg of body weight after intramuscular injection, when tested by thermal stimuli (tail flick test) . Pethidine was used as a reference drug . Compounds 2, 3, and 5 produced a reduction in blood pressure in normotensive rats . Lowering in blood pressure started immediately after intravenous injection and after 20s, the systolic and diastolic pressures were reduced by 15% and 18%, respectively .

Safety And Hazards

The safety data sheet for a similar compound, “4-((4-Chlorophenyl)thio)piperidine hydrochloride”, indicates that it is harmful if swallowed, toxic in contact with skin or if inhaled, and causes severe skin burns and eye damage4. It is also harmful to aquatic life4.

Zukünftige Richtungen

The future directions for “4-((4-Chlorophenyl)thio)piperidine” are not readily available. However, given its structural similarity to piperazine derivatives, it may be of interest in the development of new pharmaceuticals or in the study of biological systems3.

Please note that this information is based on available resources and may not be fully comprehensive or up-to-date. For more detailed information, please refer to specific scientific literature or consult a chemistry professional.

Eigenschaften

IUPAC Name |

4-(4-chlorophenyl)sulfanylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNS/c12-9-1-3-10(4-2-9)14-11-5-7-13-8-6-11/h1-4,11,13H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DORGHGOWHFHJPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1SC2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90395972 | |

| Record name | 4-[(4-Chlorophenyl)sulfanyl]piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90395972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((4-Chlorophenyl)thio)piperidine | |

CAS RN |

101768-63-2 | |

| Record name | 4-[(4-Chlorophenyl)sulfanyl]piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90395972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-indole-3-carbaldehyde](/img/structure/B1350447.png)

![[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]methanol](/img/structure/B1350448.png)

![Methyl 6-{[(4-methylphenyl)sulfonyl]imino}-3(1H)-pyridinecarboxylate](/img/structure/B1350454.png)